molecular formula C14H14N2O B13904098 Benzeneacetamide, N-(2-pyridinylmethyl)- CAS No. 92244-99-0

Benzeneacetamide, N-(2-pyridinylmethyl)-

Cat. No.: B13904098
CAS No.: 92244-99-0
M. Wt: 226.27 g/mol
InChI Key: YJSICNKSIVITMJ-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(2-pyridinylmethyl)-: is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . . This compound is characterized by the presence of a benzene ring, an acetamide group, and a pyridinylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(2-pyridinylmethyl)- typically involves the reaction of benzeneacetamide with a pyridinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of Benzeneacetamide, N-(2-pyridinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetamide, N-(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzeneacetamide derivatives.

Scientific Research Applications

Chemistry: Benzeneacetamide, N-(2-pyridinylmethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its structural features that mimic biological molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural components are often found in pharmacologically active compounds, making it a valuable scaffold for drug design.

Industry: In the industrial sector, Benzeneacetamide, N-(2-pyridinylmethyl)- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(2-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzeneacetamide, N-ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)-
  • 2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Comparison: Benzeneacetamide, N-(2-pyridinylmethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92244-99-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C14H14N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H,16,17)

InChI Key

YJSICNKSIVITMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=N2

solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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